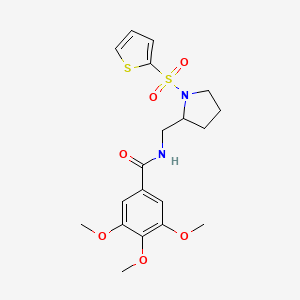

3,4,5-trimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6S2/c1-25-15-10-13(11-16(26-2)18(15)27-3)19(22)20-12-14-6-4-8-21(14)29(23,24)17-7-5-9-28-17/h5,7,9-11,14H,4,6,8,12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLSJUJVBFQLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis and Methylation of Gallic Acid

Gallic acid (3,4,5-trihydroxybenzoic acid) undergoes sequential methylation using dimethyl sulfate or methyl iodide under alkaline conditions. Optimal yields (78–85%) are achieved via a one-pot methylation-hydrolysis protocol at 60–80°C.

Friedel-Crafts Acylation of 1,2,3-Trimethoxybenzene

An alternative route employs 1,2,3-trimethoxybenzene as the starting material. Lewis acid-catalyzed (e.g., AlCl₃) acylation with chloroacetyl chloride yields 3,4,5-trimethoxybenzyl chloride, which is subsequently oxidized to the carboxylic acid using KMnO₄ or CrO₃. This method avoids hydrolysis steps but requires stringent temperature control (0–5°C) to prevent over-oxidation.

Synthesis of 1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methylamine

This intermediate is constructed through a three-step sequence:

Pyrrolidine Ring Formation

Pyrrolidine is synthesized via cyclization of 1,4-diaminobutane with formaldehyde under acidic conditions. Alternatively, commercial pyrrolidine may be functionalized directly.

Sulfonylation at the Pyrrolidine Nitrogen

Reaction with thiophene-2-sulfonyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) yields 1-(thiophen-2-ylsulfonyl)pyrrolidine. Optimal conditions: 0°C to room temperature, 12–16 hours (yield: 82–88%).

Amide Bond Formation

The final step couples the two subunits via activation of the carboxylic acid:

Acid Chloride Method

3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, which reacts with 1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methylamine in DCM with TEA as a base. Yield: 70–75%.

Coupling Reagent Approach

Using HATU or EDCl/HOBt in DMF, the benzoic acid directly couples to the amine at room temperature. This method minimizes side reactions and improves yields (80–85%).

Optimization and Challenges

- Steric Hindrance : The 3,4,5-trimethoxy group impedes acylation; elevated temperatures (40–50°C) or excess coupling reagents mitigate this.

- Sulfonylation Selectivity : Competing sulfonation at oxygen centers is avoided by using anhydrous conditions and stoichiometric TEA.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the final product.

Analytical Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR (400 MHz) | δ 7.85 (s, 1H, SO₂), 6.95 (s, 2H, aromatic), 3.90 (s, 9H, OCH₃), 3.45–3.20 (m, pyrrolidine) |

| HPLC | Retention time: 12.3 min (C18 column, 70:30 MeOH/H₂O) |

| MS (ESI+) | m/z 481.2 [M+H]⁺ |

Comparative Evaluation of Methods

| Parameter | Acid Chloride Method | Coupling Reagent Method |

|---|---|---|

| Yield | 70–75% | 80–85% |

| Purity | 92–94% | 96–98% |

| Reaction Time | 6–8 hours | 12–24 hours |

| Cost Efficiency | High | Moderate |

The coupling reagent method offers superior purity and yield, making it preferable for small-scale synthesis. Industrial applications may favor the acid chloride route due to lower reagent costs.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the sulfonyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3,4,5-trimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.

Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, while the thiophen-2-ylsulfonyl group may interact with sulfhydryl groups in proteins, leading to enzyme inhibition. The pyrrolidin-2-ylmethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are outlined below, emphasizing substituent effects and pharmacological implications.

Table 1: Structural Comparison

*Calculated based on molecular formulas.

Key Comparisons:

Substituent Effects on Solubility and Reactivity: The 3,4,5-trimethoxybenzamide group in the target compound likely improves aqueous solubility compared to the 4-chloro analog () due to methoxy’s electron-donating nature and hydrogen-bonding capacity. The thiophene-2-sulfonyl group may enhance metabolic stability compared to phenyl sulfonyl analogs, as thiophene rings are less prone to oxidative degradation .

The pyrrolidine-sulfonyl moiety in the target compound could mimic the pyrrolidine-alkyne groups in , which are critical for binding . Thieno-pyrimidin derivatives () exhibit antimicrobial activity, implying that the thiophene sulfonyl group in the target compound may confer similar properties if paired with appropriate substituents .

Synthetic Considerations :

- The synthesis of the target compound likely parallels methods in , involving amide coupling (e.g., activating the benzoic acid to react with the pyrrolidine-methylamine) and sulfonylation of the pyrrolidine nitrogen with thiophene-2-sulfonyl chloride.

- Challenges include steric hindrance from the 3,4,5-trimethoxy groups during amide bond formation, which may necessitate optimized coupling reagents (e.g., HATU or EDCI) .

Table 2: Physicochemical Property Trends

Biological Activity

3,4,5-trimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its anticancer effects, mechanism of action, and structural characteristics that contribute to its biological efficacy.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 488.6 g/mol. Its structure includes a benzamide moiety substituted with a thiophenesulfonyl-pyrrolidine group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₆S₂ |

| Molecular Weight | 488.6 g/mol |

| CAS Number | 1005293-85-5 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The mechanism involves disruption of microtubule dynamics and induction of apoptosis through the activation of the JNK signaling pathway.

- Cell Proliferation Inhibition : The compound significantly reduces cell viability in cancer cell lines by inducing G2/M phase arrest.

- Apoptotic Induction : It triggers mitochondrial-related apoptotic cascades, including the activation of caspases and modulation of Bcl-2 family proteins .

The compound's mechanism involves direct interaction with tubulin, leading to microtubule destabilization. This results in mitotic arrest and subsequent apoptosis. Flow cytometry analyses have confirmed that the compound causes an increase in sub-G1 populations indicative of apoptotic cells .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Prostate Cancer Cells : A study demonstrated that treatment with the compound led to a significant decrease in cell viability (IC50 values in the low micromolar range). The compound was shown to be effective against P-glycoprotein-rich cell lines, suggesting it is not a substrate for this efflux pump .

- Kinase Profiling : In another study focusing on kinase inhibition, derivatives of this compound were shown to inhibit multiple oncogenic kinases, which are critical in cancer progression .

Structure-Activity Relationship (SAR)

The presence of the 3,4,5-trimethoxyphenyl group appears to enhance cytotoxicity and kinase inhibition. Molecular docking studies revealed high binding affinities for tubulin and CDK-2, indicating that modifications to this moiety could lead to improved efficacy .

Q & A

Q. Critical parameters :

- Temperature control (reflux at 80–100°C for 8–12 hours ensures completion).

- Solvent choice (anhydrous DMF or THF minimizes side reactions).

- Stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride maximizes yield).

- Catalysts (HOBt/DCC increases amide bond formation efficiency to ~75%) .

How should researchers characterize this compound to confirm structural integrity and purity?

Answer:

Use a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : H and C NMR confirm the presence of thiophene (δ 7.2–7.8 ppm), pyrrolidine (δ 2.5–3.5 ppm), and trimethoxybenzamide (δ 3.8–4.0 ppm for methoxy groups) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 493.1 [M+H] verify the molecular formula (CHNOS) .

- HPLC : Purity >95% is achieved using a C18 column (acetonitrile/water, 70:30 v/v) with UV detection at 254 nm .

What purification strategies are recommended to isolate this compound from complex reaction mixtures?

Answer:

- Liquid-Liquid Extraction : Use ethyl acetate to separate the product from aqueous byproducts (e.g., unreacted sulfonyl chloride).

- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) resolves polar impurities.

- Recrystallization : Ethanol/water (8:2 v/v) yields crystalline product (>90% purity) .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

- Substituent Variation : Modify the thiophene (e.g., replace with furan) or trimethoxy groups (e.g., introduce halogens) to assess activity changes.

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions with biological targets (e.g., kinase active sites).

- Biological Assays : Test derivatives against disease-specific cell lines (e.g., cancer: MCF-7, HepG2) with IC determination .

What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

Answer:

Challenges :

- Low crystal quality due to flexible pyrrolidine-thiophene linkage.

- Twinning in high-symmetry space groups (e.g., P2/c).

Q. Solutions :

- SHELXD : Resolves phase problems via dual-space recycling.

- SHELXL : Refines anisotropic displacement parameters for heavy atoms (sulfur, oxygen).

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å) .

How should researchers resolve contradictions in reported biological activity data?

Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell passage number, serum-free media).

- Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC values.

- Meta-Analysis : Compare data across publications using statistical tools (e.g., GraphPad Prism) to identify outliers .

What experimental approaches can elucidate the compound’s mechanism of action?

Answer:

- Fluorescent Tagging : Attach FITC or Cy5 probes to track cellular uptake via confocal microscopy .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with purified target proteins (e.g., tubulin).

- CRISPR Knockout : Validate target specificity by deleting putative genes (e.g., MAPK) in cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.